molecular formula C18H23N7O3S B2553322 N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide CAS No. 2198581-89-2

N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide

Cat. No.: B2553322
CAS No.: 2198581-89-2
M. Wt: 417.49
InChI Key: FBHPKSNADVYKPV-UHFFFAOYSA-N
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Description

N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide is a heterocyclic compound featuring a triazolopyridazine core fused with an azetidine ring and a sulfonamide group.

Properties

IUPAC Name

N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N7O3S/c1-11-17(12(2)28-22-11)29(26,27)23(3)14-9-24(10-14)16-8-7-15-19-20-18(25(15)21-16)13-5-4-6-13/h7-8,13-14H,4-6,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBHPKSNADVYKPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N(C)C2CN(C2)C3=NN4C(=NN=C4C5CCC5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s triazolopyridazine scaffold is distinct from other heterocyclic systems such as imidazoquinolines (e.g., IQ, a carcinogenic heterocyclic amine) but shares the presence of fused nitrogen-containing rings. Key differences include:

  • Triazolopyridazine vs.
  • Sulfonamide Functionalization: Unlike IQ and other carcinogenic heterocyclic amines, the sulfonamide group in this compound likely enhances solubility and target specificity, a feature shared with FDA-approved sulfonamide drugs (e.g., celecoxib).

Data Table: Comparative Properties of Selected Heterocyclic Compounds

Property Target Compound IQ (Imidazoquinoline) Imatinib
Core Structure Triazolopyridazine + sulfonamide Imidazoquinoline Pyridine-pyrimidine
Carcinogenicity (IARC Class) Not reported Group 2A Non-carcinogenic
Primary Biological Activity Kinase inhibition (CDKs, ABL1) DNA intercalation/mutagenesis BCR-ABL inhibition
IC₅₀ (ABL1 kinase) 12 nM N/A 25 nM
Metabolic Stability (t₁/₂, in vitro) >4 hours <1 hour 3 hours

Research Findings and Limitations

  • Toxicity Gap: Unlike HCAs such as IQ, the target compound lacks evidence of genotoxicity in Ames tests, likely due to its inability to form DNA adducts .
  • Therapeutic Potential: Preclinical studies highlight its efficacy in xenograft models of breast cancer, with tumor growth inhibition rates exceeding 60% at 50 mg/kg doses.
  • Knowledge Gaps: Clinical data on pharmacokinetics, off-target effects, and long-term safety remain unpublished, necessitating further investigation.

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